Japonilure
Overview
Description
Japonilure is a sex pheromone produced by the female Japanese beetle, Popillia japonica. This compound plays a crucial role in the mating behavior of these beetles, attracting males to females. This compound is a lactone, specifically a 5-dec-1-enyloxolan-2-one, and has been extensively studied for its applications in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Japonilure involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the lactone ring: This can be achieved through the cyclization of a hydroxy acid intermediate.
Introduction of the alkenyl side chain: This step involves the addition of a decenyl group to the lactone ring, typically through a Grignard reaction or similar organometallic coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of starting materials are converted into intermediates.
Catalytic reactions: Efficient catalysts are used to facilitate the cyclization and coupling reactions.
Purification and quality control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Japonilure undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its saturated analogs.
Substitution: this compound can undergo substitution reactions where the alkenyl side chain or the lactone ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.
Scientific Research Applications
Japonilure has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lactone chemistry and pheromone synthesis.
Biology: Studied for its role in insect behavior and communication.
Industry: Used in pest control strategies, particularly in traps and monitoring systems for Japanese beetles.
Mechanism of Action
Japonilure exerts its effects by acting as a sex pheromone. It is detected by olfactory receptor neurons in the antennae of male Japanese beetles. These neurons are highly sensitive to this compound, triggering a behavioral response that leads males to the source of the pheromone. The molecular targets include specific olfactory receptors that bind to this compound, initiating a signaling cascade that results in attraction behavior.
Comparison with Similar Compounds
Buibuilactone: Another pheromone produced by chafer beetles.
Muricatacin: A lactone with similar structural features.
Ant pyrazines: Pheromones produced by ants with similar ecological roles.
Uniqueness of Japonilure: this compound is unique due to its specific role in the mating behavior of Japanese beetles. Its structure, a 5-dec-1-enyloxolan-2-one, is distinct from other pheromones, and its high specificity and effectiveness in attracting male beetles make it a valuable tool in pest control.
Biological Activity
Japonilure, a semiochemical compound, is primarily recognized as the sex pheromone of the Japanese beetle (Popillia japonica). Its biological activity is notable not only for its role in attracting mates but also for its interactions with other species, particularly in the context of pest management. This article aims to explore the biological activity of this compound, including its mechanisms of action, chiral discrimination, and implications for integrated pest management (IPM).
Chemical Structure and Synthesis
This compound is a chiral compound, specifically identified as (R)-japonilure, which exhibits significant biological activity. Its synthesis has been explored in various studies, highlighting methods that achieve high enantioselectivity. For instance, a catalytic asymmetric synthesis has been developed that yields this compound with 93% enantiomeric excess (ee) . The structural formula is as follows:
The primary biological function of this compound involves its role as a sex pheromone. Males of P. japonica are attracted to females emitting this pheromone, which facilitates mating. Interestingly, the compound also functions as a behavioral antagonist when interacting with the Osaka beetle (Anomala osakana), where the (S)-enantiomer inhibits male responses to (R)-japonilure .
Chiral Discrimination
Research indicates that this compound's enantiomers exhibit distinct biological activities. The (R)-enantiomer acts as an attractant, while even small concentrations of the (S)-enantiomer can inhibit the attraction to the pheromone . Kinetic studies on the enzyme PjapPDE have shown that it preferentially degrades (R)-japonilure more rapidly than (S)-japonilure, with half-lives estimated at approximately 30 ms and 90 ms respectively . This differential degradation plays a crucial role in olfactory signaling and communication among beetles.
Case Studies in Pest Management
This compound has been utilized in various pest management strategies. For instance:
- Trap Efficacy : Studies have demonstrated that traps baited with this compound significantly increase capture rates of P. japonica. In field tests, traps using a combination of this compound and food lures showed improved effectiveness compared to traps without these attractants .
- Integrated Pest Management : The deployment of this compound-based traps has been integrated into IPM programs to monitor and control beetle populations effectively. Research has focused on optimizing trap designs and lure combinations to enhance capture efficiency .
Table 1: Biological Activity of this compound Enantiomers
Enantiomer | Biological Activity | Half-Life (ms) | Role in Communication |
---|---|---|---|
(R)-japonilure | Attractant for males | 30 | Sex pheromone |
(S)-japonilure | Behavioral antagonist | 90 | Inhibits response to (R) |
Table 2: Trap Capture Rates Using this compound
Trap Type | Capture Rate (%) | Notes |
---|---|---|
Standard Green/Yellow Trap | 75 | High efficiency with dual lure |
Modified Design | 85 | Enhanced space and specific lure combinations |
Properties
CAS No. |
64726-91-6 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
5-dec-1-enyloxolan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h9-10,13H,2-8,11-12H2,1H3 |
InChI Key |
QTGIYXFCSKXKMO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CC1CCC(=O)O1 |
Isomeric SMILES |
CCCCCCCC/C=C\[C@@H]1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC=CC1CCC(=O)O1 |
Appearance |
Solid powder |
Key on ui other cas no. |
64726-91-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Japonilure; Bag-A-Bug; EINECS 265-035-8; Caswell No. 275AA; EPA Pesticide Chemical Code 116501; Nuranone; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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